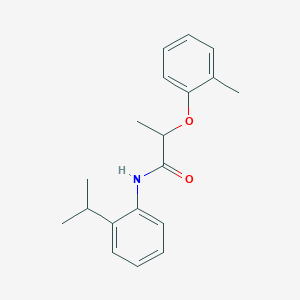
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide (IPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPP is a member of the class of compounds known as selective androgen receptor modulators (SARMs), which are compounds that selectively bind to androgen receptors in the body.
Aplicaciones Científicas De Investigación
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research for this compound is in the treatment of muscle wasting and bone loss associated with aging and chronic disease. This compound has been shown to increase muscle mass and bone density in animal models without the negative side effects associated with traditional androgen therapy.
Mecanismo De Acción
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide works by selectively binding to androgen receptors in the body, which are proteins that are responsible for the biological effects of androgens such as testosterone. By binding to these receptors, this compound can stimulate the growth of muscle tissue and increase bone density. Unlike traditional androgen therapy, this compound does not cause the negative side effects associated with increased levels of testosterone, such as prostate enlargement and hair loss.
Biochemical and Physiological Effects
In addition to its effects on muscle and bone tissue, this compound has also been shown to have other biochemical and physiological effects. This compound has been shown to increase insulin sensitivity and improve glucose metabolism, which may have potential applications in the treatment of diabetes. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide for lab experiments is its selectivity for androgen receptors, which allows for more targeted research into the effects of androgens on muscle and bone tissue. However, one limitation of this compound is its relatively short half-life, which may make it difficult to study its long-term effects in animal models.
Direcciones Futuras
There are several areas of future research for N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide. One area of research is in the development of new SARMs with improved selectivity and potency. Another area of research is in the potential applications of this compound in the treatment of diabetes and neurodegenerative diseases. Additionally, more research is needed to fully understand the long-term effects of this compound on muscle and bone tissue in animal models.
Métodos De Síntesis
The synthesis of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide involves the reaction of 2-isopropylphenylamine with 2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 89-90°C. The purity of this compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
Fórmula molecular |
C19H23NO2 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
2-(2-methylphenoxy)-N-(2-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C19H23NO2/c1-13(2)16-10-6-7-11-17(16)20-19(21)15(4)22-18-12-8-5-9-14(18)3/h5-13,15H,1-4H3,(H,20,21) |
Clave InChI |
QHLOQYLVURJYEH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC=C2C(C)C |
SMILES canónico |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC=C2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(4-bromophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267914.png)
![10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267915.png)
![10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267916.png)
![10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267920.png)
![10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)
![10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267924.png)
![10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267925.png)
![10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267928.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267929.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267932.png)
![8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267943.png)
![8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267946.png)
![8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267949.png)